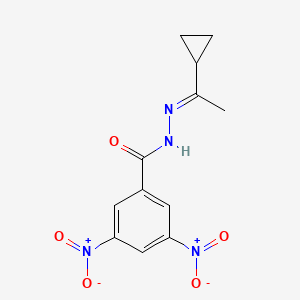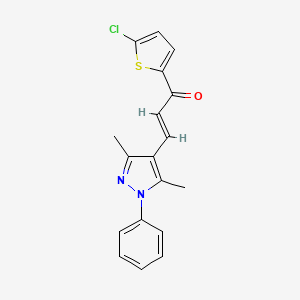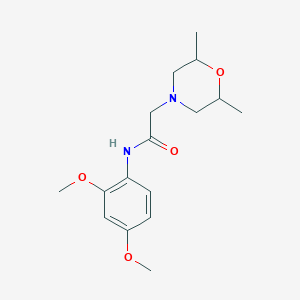
N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide (CN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CN is a yellow crystalline powder that is sparingly soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is not well understood. However, it is believed that N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide acts as a chelating agent, forming stable complexes with metal ions. The formation of these complexes can lead to changes in the biochemical and physiological properties of the metal ions, which can have various effects on biological systems.
Biochemical and Physiological Effects:
N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and the depletion of glutathione levels. N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the regulation of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is its high selectivity towards metal ions, making it an ideal analytical reagent for the detection of metal ions in complex samples. N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is also relatively easy to synthesize, making it readily available for use in research.
However, N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is sensitive to impact and friction, making it challenging to handle and store. Additionally, the mechanism of action of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is not well understood, making it difficult to predict its effects on biological systems accurately.
Direcciones Futuras
There are several future directions for the research and development of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide. One potential direction is the investigation of its potential applications in the field of catalysis. N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has been shown to have catalytic activity towards the oxidation of alcohols, making it a promising candidate for the development of new catalysts.
Another future direction is the investigation of the potential toxicological effects of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide. Although N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has been shown to have various biochemical and physiological effects, further research is required to evaluate its safety and potential toxicity.
Conclusion:
In conclusion, N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has been extensively studied for its potential use as an analytical reagent for the detection of metal ions and as an explosive material. However, further research is required to evaluate its safety and potential toxicity. Overall, N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is a promising candidate for the development of new catalysts and analytical reagents.
Métodos De Síntesis
N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide can be synthesized by the reaction of 3,5-dinitrobenzoyl chloride with cyclopropylamine in the presence of triethylamine. The reaction mixture is then treated with hydrazine hydrate to yield N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide. The synthesis of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is a straightforward process that can be achieved with high yield and purity.
Aplicaciones Científicas De Investigación
N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has been extensively studied for its potential applications in various fields. One of the primary applications of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is its use as an analytical reagent for the detection of metal ions. N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has been shown to selectively bind to metal ions such as copper(II), nickel(II), and cobalt(II) ions, forming stable complexes that can be easily detected by UV-Vis spectroscopy.
N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has also been investigated for its potential use as an explosive material due to its high thermal stability and explosive properties. However, due to its sensitivity to impact and friction, further research is required to evaluate its safety and stability.
Propiedades
IUPAC Name |
N-[(E)-1-cyclopropylethylideneamino]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c1-7(8-2-3-8)13-14-12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8H,2-3H2,1H3,(H,14,17)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURJVQKJIKPDMA-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])/C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5331035.png)

![4-(4-chlorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331045.png)
![N'-[1-(4-biphenylyl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B5331050.png)
![2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5331051.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5331058.png)
![2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide](/img/structure/B5331066.png)
![2-methyl-1-[2-(4-morpholinyl)-6-nitro-2H-chromen-3-yl]-1-propanone](/img/structure/B5331070.png)
![N-(2-furylmethyl)-1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B5331075.png)
![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5331083.png)
![2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331096.png)

![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5331119.png)